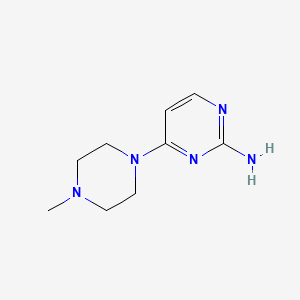

4-(4-Methylpiperazin-1-YL)pyrimidin-2-amine

Description

Properties

IUPAC Name |

4-(4-methylpiperazin-1-yl)pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N5/c1-13-4-6-14(7-5-13)8-2-3-11-9(10)12-8/h2-3H,4-7H2,1H3,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEKHYAPKOUIALX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC(=NC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40648788 | |

| Record name | 4-(4-Methylpiperazin-1-yl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40648788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

856973-81-4 | |

| Record name | 4-(4-Methylpiperazin-1-yl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40648788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methylpiperazin-1-YL)pyrimidin-2-amine typically involves the reaction of 4-methylpiperazine with 2-chloropyrimidine under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride, and an appropriate solvent like dimethylformamide or tetrahydrofuran. The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves large-scale reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methylpiperazin-1-YL)pyrimidin-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrimidine ring can be substituted with different functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Various nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce amine derivatives. Substitution reactions can result in a wide range of functionalized pyrimidine compounds.

Scientific Research Applications

Synthesis and Derivatives

The compound serves as a key intermediate in the synthesis of several important pharmaceuticals. Notably, it is utilized in the production of imatinib mesylate, a well-known tyrosine kinase inhibitor used in cancer therapy. The synthesis of 4-(4-Methylpiperazin-1-YL)pyrimidin-2-amine can be achieved through various chemical methods, including microwave-assisted synthesis, which enhances yield and purity .

Anticancer Activity

Imatinib, derived from this compound, is primarily used to treat chronic myelogenous leukemia (CML) and gastrointestinal stromal tumors (GISTs). Its mechanism involves the inhibition of BCR-ABL tyrosine kinase, which is pivotal in the proliferation of malignant cells .

Other Therapeutic Uses

Research indicates that derivatives of this compound may exhibit additional pharmacological activities, including antibacterial and antifungal properties. For instance, certain derivatives have shown effective inhibition against various bacterial strains in vitro, suggesting potential applications in treating infections .

Case Studies

Several studies have documented the efficacy of this compound derivatives in clinical settings:

- Case Study 1 : A clinical trial demonstrated that patients with CML responded positively to imatinib treatment, with significant reductions in leukemic cell counts observed within weeks .

- Case Study 2 : In vitro studies reported that specific derivatives exhibited potent activity against Staphylococcus aureus and Escherichia coli, highlighting their potential as novel antibacterial agents .

Mechanism of Action

The mechanism of action of 4-(4-Methylpiperazin-1-YL)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to modulation of biological pathways. For example, it may inhibit tyrosine kinases, which are involved in cell signaling and cancer progression. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-(4-methylpiperazin-1-yl)pyrimidin-2-amine with structurally related pyrimidin-2-amine derivatives, focusing on substituent effects, physicochemical properties, and biological activities.

Structural and Substituent Variations

Physicochemical Properties

- Melting Points: The target compound’s thermal stability is inferred from analogs like 2-(4-Me-piperazin-1-yl)-4-(3-nitro-triazol-1-yl)pyrimidine (mp 210–212°C, decomposition) . Simpler derivatives (e.g., N-isobutyl-4-(3-nitro-triazol-1-yl)pyrimidin-2-amine) exhibit lower melting points (149–151°C), indicating that bulky substituents enhance thermal stability . Morpholine-containing analogs (e.g., 4-(4-morpholinophenyl)-6-phenylpyrimidin-2-amine) are solids with antibacterial activity, suggesting balanced lipophilicity for membrane penetration .

- Solubility: The 4-methylpiperazine group improves aqueous solubility compared to non-polar substituents (e.g., bromophenyl in 4-(4-bromophenyl)-6-(2-chloroquinolin-3-yl)pyrimidin-2-amine) .

Biological Activity

4-(4-Methylpiperazin-1-YL)pyrimidin-2-amine is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

The compound primarily functions as a kinase inhibitor, targeting various receptor tyrosine kinases (RTKs) involved in cancer progression. It has shown particular efficacy against mutant forms of proteins such as the platelet-derived growth factor receptor alpha (PDGFRA) and the protein tyrosine kinase KIT, which are implicated in certain cancers .

Anticancer Properties

Research has indicated that this compound exhibits potent antiproliferative effects against various cancer cell lines. The following table summarizes key findings from recent studies:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Xia et al. (2022) | A549 | 49.85 | Induces apoptosis |

| Li et al. (2023) | MCF7 | 0.01 | CDK inhibition |

| Fan et al. (2023) | NCI-H460 | 0.39 | Autophagy induction |

These studies demonstrate that the compound can significantly inhibit cell growth and induce cell death through various mechanisms, including apoptosis and autophagy.

Kinase Inhibition

The compound has been shown to selectively inhibit cyclin-dependent kinases (CDKs), particularly CDK4/6, which are crucial for cell cycle regulation. The binding interactions involve the positively charged piperazine ring interacting with specific residues in the kinase domain, enhancing selectivity for CDK inhibition .

Case Study 1: Inhibition of PDGFRA

In a study by Blueprint Medicines, this compound was evaluated for its inhibitory effects on PDGFRA D842V mutations associated with gastrointestinal stromal tumors (GIST). The compound demonstrated subnanomolar IC50 values against these mutant forms, indicating high potency and specificity .

Case Study 2: Treatment of Systemic Mastocytosis

Another application of this compound is in systemic mastocytosis treatment, where it targets the D816V mutation in the KIT receptor. The compound's ability to inhibit this mutation has shown promise in preclinical models, suggesting potential therapeutic benefits for patients with this condition .

Q & A

Q. What are the optimal synthetic routes for 4-(4-methylpiperazin-1-yl)pyrimidin-2-amine, and how can reaction yields be improved?

The synthesis typically involves Buchwald-Hartwig amination between 5-bromopyrimidin-2-amine and 1-methylpiperazine under inert (N₂) conditions. Key reagents include Pd₂(dba)₃ (0.57 mmol), JohnPhos (2.28 mmol), and t-BuONa (18.7 mmol) in toluene at 100°C for 48 hours. Post-reaction purification via column chromatography yields ~9% isolated product. To improve yields, optimize catalyst loading (e.g., XPhos instead of JohnPhos) or reduce reaction time using microwave-assisted heating .

Q. How can structural confirmation of this compound be achieved?

Use tandem analytical techniques:

- Mass spectrometry (MS): ESI+ m/z 194 [M + H]+ confirms molecular weight .

- ¹H NMR: Characteristic peaks include δ 2.3–2.5 ppm (piperazine N–CH₃) and δ 6.5–8.5 ppm (pyrimidine protons) .

- X-ray crystallography: Employ SHELXL for small-molecule refinement to resolve bond lengths/angles and confirm stereochemistry .

Q. What in vitro assays are suitable for preliminary biological evaluation of this compound?

Screen for receptor binding affinity (e.g., H3R/H4R) using radioligand displacement assays. For example, compound derivatives with Ki values in the nanomolar range (e.g., 580 nM for H3R) suggest moderate activity. Pair with functional assays (e.g., cAMP inhibition for GPCR targets) to assess agonism/antagonism .

Advanced Research Questions

Q. How do structural modifications to the pyrimidine core influence H3R/H4R receptor selectivity?

Replace the 4-methylpiperazine moiety with alternative amines (e.g., morpholine) or introduce ether linkages. For example, replacing an ether with an amine in the pharmacophore reduced H3R affinity by 49× (Ki = 11.83 nM to 580 nM), highlighting the critical role of hydrogen-bonding interactions. Use molecular docking (AutoDock Vina) to map binding poses and validate with mutagenesis studies .

Q. How can computational methods predict ADMET properties of derivatives?

Perform in silico ADMET prediction using tools like SwissADME or ADMETlab:

- Lipophilicity (LogP): Target <3 for optimal membrane permeability.

- CYP450 inhibition: Screen for CYP3A4/2D6 interactions to avoid off-target effects.

- Toxicity: Use ProTox-II to predict hepatotoxicity. Cross-validate with in vitro hepatocyte assays .

Q. How to resolve contradictions in biological activity data across analogs?

Example: A derivative showed reduced H3R affinity despite retaining the 4-methylpiperazine group. Investigate via:

- Dose-response curves: Confirm IC50 consistency across replicates.

- Structural dynamics: Run MD simulations to assess conformational stability of the ligand-receptor complex.

- Off-target profiling: Use kinome-wide screening (e.g., DiscoverX) to identify unintended kinase interactions .

Q. What strategies enhance solubility without compromising target binding?

- Introduce polar substituents (e.g., –OH, –SO₃H) at the pyrimidine C5 position.

- Formulate as a hydrochloride salt (e.g., 4-methylpiperazin-1-yl cyclohexane derivatives with m/z 198 [M + H]+ showed improved aqueous solubility) .

- Use co-solvents (e.g., PEG 400) in pharmacokinetic studies to enhance bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.